1-(2-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine 1-(2-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine
Brand Name: Vulcanchem
CAS No.: 925146-07-2
VCID: VC2021342
InChI: InChI=1S/C11H12FN3/c1-8-6-11(13)14-15(8)7-9-4-2-3-5-10(9)12/h2-6H,7H2,1H3,(H2,13,14)
SMILES: CC1=CC(=NN1CC2=CC=CC=C2F)N
Molecular Formula: C11H12FN3
Molecular Weight: 205.23 g/mol

1-(2-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine

CAS No.: 925146-07-2

Cat. No.: VC2021342

Molecular Formula: C11H12FN3

Molecular Weight: 205.23 g/mol

* For research use only. Not for human or veterinary use.

1-(2-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine - 925146-07-2

Specification

CAS No. 925146-07-2
Molecular Formula C11H12FN3
Molecular Weight 205.23 g/mol
IUPAC Name 1-[(2-fluorophenyl)methyl]-5-methylpyrazol-3-amine
Standard InChI InChI=1S/C11H12FN3/c1-8-6-11(13)14-15(8)7-9-4-2-3-5-10(9)12/h2-6H,7H2,1H3,(H2,13,14)
Standard InChI Key MHUPNZMCYJMVIC-UHFFFAOYSA-N
SMILES CC1=CC(=NN1CC2=CC=CC=C2F)N
Canonical SMILES CC1=CC(=NN1CC2=CC=CC=C2F)N

Introduction

Chemical and Physical Properties

Identification Data

1-(2-Fluorobenzyl)-5-methyl-1H-pyrazol-3-amine can be identified through multiple chemical descriptors as outlined in Table 1.

Table 1: Identification Parameters of 1-(2-Fluorobenzyl)-5-methyl-1H-pyrazol-3-amine

ParameterValue
CAS Number925146-07-2
Molecular FormulaC₁₁H₁₂FN₃
Molecular Weight205.23 g/mol
IUPAC Name1-[(2-fluorophenyl)methyl]-5-methylpyrazol-3-amine
InChIInChI=1S/C11H12FN3/c1-8-6-11(13)14-15(8)7-9-4-2-3-5-10(9)12/h2-6H,7H2,1H3,(H2,13,14)
InChIKeyMHUPNZMCYJMVIC-UHFFFAOYSA-N
Canonical SMILESCC1=CC(=NN1CC2=CC=CC=C2F)N

Physical Properties

The physical properties of 1-(2-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine are crucial for understanding its behavior in different conditions and applications. Table 2 summarizes the available physical data.

Table 2: Physical Properties

PropertyValue
Physical StateSolid/powder
Boiling Point372.7±37.0 °C at 760 mmHg
Density1.2±0.1 g/cm³
Storage ConditionRoom temperature
AppearanceWhite to off-white powder

Reaction Chemistry

Reactivity Profile

The reactivity of 1-(2-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine is determined by its functional groups:

  • The primary amine at the 3-position can participate in:

    • Amide formation

    • Reductive amination

    • Diazotization reactions

    • Nucleophilic substitution

  • The pyrazole ring can undergo:

    • Electrophilic aromatic substitution

    • Metalation followed by electrophilic quenching

    • Coordination with metals

  • The 2-fluorobenzyl group introduces additional reactivity through:

    • Benzylic functionalization

    • Potential fluorine-directed metalation

Transformations of Related Compounds

Research on similar compounds provides insight into potential reactions. For instance, 4-halo-1-methyl-1H-pyrazole-3-amine derivatives can undergo diazotization with sodium nitrite to form diazonium salts, which can then react with various coupling partners . This suggests that the amino group in 1-(2-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine could undergo similar transformations.

Structural Analogs and Derivatives

Positional Isomers

Several positional isomers of 1-(2-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine have been reported, providing insights into structure-activity relationships:

  • 1-(3-Fluorobenzyl)-5-methyl-1H-pyrazol-3-amine (CAS: 1240573-68-5) - The fluorine atom is positioned at the 3-position of the benzyl group .

  • 1-(3-Fluorobenzyl)-3-methyl-1H-pyrazol-5-amine (CAS: 56604438) - Features a different arrangement of the methyl and amino groups on the pyrazole ring .

Related Derivatives

Several structurally related compounds have been identified and studied:

  • Ethyl 5-amino-1-(2-fluorobenzyl)-1H-pyrazole-3-carboxylate (CAS: 256504-39-9) - Contains an ethyl carboxylate group at the 3-position instead of the amine .

  • 3-Amino-5-methylpyrazole (CAS: 31230-17-8) - A potential precursor lacking the 2-fluorobenzyl group .

Research Applications and Future Perspectives

Use as a Building Block in Synthesis

1-(2-Fluorobenzyl)-5-methyl-1H-pyrazol-3-amine serves as a valuable building block for the construction of more complex molecules. The primary amine group can be exploited for various transformations, including:

  • Amide coupling to form more complex structures

  • Urea or thiourea formation

  • Schiff base formation

  • Sulfonamide synthesis

These transformations can lead to compounds with potential applications in pharmaceuticals, agrochemicals, and materials science.

Future Research Directions

Future research on 1-(2-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine could focus on:

  • Development of more efficient and scalable synthetic routes

  • Systematic exploration of its biological activities

  • Design and synthesis of derivatives with enhanced properties

  • Investigation of its potential as a scaffold for targeted drug design

  • Computational studies to predict interactions with biological targets

As the field of medicinal chemistry continues to evolve, compounds like 1-(2-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine with their unique structural features will remain important tools for the discovery and development of new therapeutic agents.

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